molecular formula C16H20N2O2 B110797 4-(3-Methylbut-2-enyl)-L-tryptophan CAS No. 29702-35-0

4-(3-Methylbut-2-enyl)-L-tryptophan

Cat. No.: B110797
CAS No.: 29702-35-0
M. Wt: 272.34 g/mol
InChI Key: MZSPRSJAOSKAAT-ZDUSSCGKSA-N
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Description

4-(3-methylbut-2-enyl)-L-tryptophan zwitterion is an amino acid zwitterion arising from transfer of a proton from the carboxy to the amino group of this compound;  major species at pH 7.3. It is a tautomer of a this compound.

Scientific Research Applications

Tryptophan Lyase (NosL) and Radical Mediated Transformations

Tryptophan lyase (NosL) is a radical S-adenosyl-l-methionine (SAM) enzyme that catalyzes transformations involving l-tryptophan. It demonstrates the versatility of the 5'-deoxyadenosyl radical in its chemistry, including hydrogen atom abstraction and double bond addition. This highlights the potential of NosL in various radical-mediated synthetic applications (Bhandari, Fedoseyenko, & Begley, 2016).

Electrochemical Sensor for L-Tryptophan Detection

A novel electrochemical sensor for L-tryptophan detection utilizes a molecularly imprinted copolymer (MIP) and ionic liquid functionalized multi-walled carbon nanotubes. This sensor exhibits high sensitivity and specificity for L-tryptophan, indicating its potential for precise detection in various applications (Xia, Zhao, & Zeng, 2020).

Pharmacological Targeting of Tryptophan Metabolism

L-Tryptophan metabolism involves the production of bioactive molecules that act in various organs. The enzymes, metabolites, and receptors involved offer numerous therapeutic targets, suggesting a wide range of potential pharmacological applications in treating neurological, metabolic, psychiatric, and intestinal disorders (Modoux, Rolhion, Mani, & Sokol, 2020).

L-Tryptophan Production Enhancement in Escherichia coli

Advancements in metabolic engineering have enabled the efficient production of L-tryptophan in Escherichia coli. Techniques include inactivating the tryptophan attenuator and swapping the tryptophan operon promoter, which has significantly increased L-tryptophan production, showing potential for large-scale biosynthesis applications (Gu, Yang, Kang, Wang, & Qi, 2012).

Metabolic Engineering for L-Tryptophan Production

Comprehensive metabolic engineering strategies have been developed for L-tryptophan production in E. coli. These include modifying carbon source uptake, by-product formation, regulatory factors, and biosynthesis pathways, contributing to the sustainable and cost-effective microbial synthesis of L-tryptophan (Liu, Bilal, Luo, Zhao, & Iqbal, 2019).

Properties

CAS No.

29702-35-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C16H20N2O2/c1-10(2)6-7-11-4-3-5-14-15(11)12(9-18-14)8-13(17)16(19)20/h3-6,9,13,18H,7-8,17H2,1-2H3,(H,19,20)/t13-/m0/s1

InChI Key

MZSPRSJAOSKAAT-ZDUSSCGKSA-N

Isomeric SMILES

CC(=CCC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)[O-])[NH3+])C

SMILES

CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N)C

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+])C

Synonyms

4-(3-Methyl-2-butenyl)-(L-tryptophan);  L-4-(3-Methyl-2-butenyl)-tryptophan; _x000B_4-(3-Methyl-2-buten-1-yl)-L-tryptophan;  4-(3-Methyl-2-butenyl)tryptophan;  4-(γ,γ-Dimethylallyl)-L-tryptophan; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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